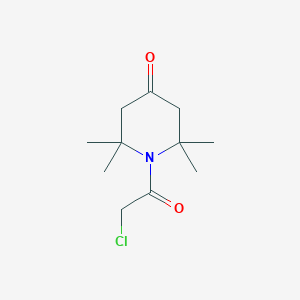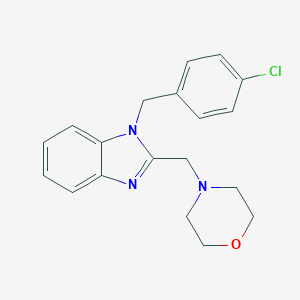
1-(4-chlorobenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, commonly known as CMBZ, is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to possess several significant biochemical and physiological effects, making it a promising candidate for further research.
作用机制
Target of Action
The compound has been identified in the ChEMBL database, which is a comprehensive resource for drug-like molecules .
Biochemical Pathways
Without specific target information, it’s difficult to summarize the affected biochemical pathways and their downstream effects. The ChEMBL database does bring together chemical, bioactivity, and genomic data to aid in the translation of genomic information into effective new drugs
Result of Action
Typically, these effects would be observed as a result of the compound’s interaction with its target, leading to changes at the cellular level .
Action Environment
These factors can include pH, temperature, presence of other molecules, and more .
实验室实验的优点和局限性
One advantage of using CMBZ in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, CMBZ has been found to exhibit neuroprotective and antimicrobial activity, making it a potential candidate for the development of new drugs for neurodegenerative diseases and bacterial infections. However, one limitation of using CMBZ in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on CMBZ. One area of interest is the development of new cancer therapies that target topoisomerase II and other key enzymes and signaling pathways involved in cancer growth. Additionally, further research is needed to fully understand the neuroprotective and antimicrobial activity of CMBZ, and to develop new drugs for the treatment of neurodegenerative diseases and bacterial infections. Finally, more studies are needed to evaluate the toxicity and safety of CMBZ, particularly in vivo, to determine its potential as a therapeutic agent.
合成方法
The synthesis of CMBZ involves the reaction of 4-chlorobenzyl chloride with 4-morpholinomethyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain pure CMBZ.
科学研究应用
CMBZ has been studied for its potential use in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, CMBZ has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In neuroprotection, CMBZ has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CMBZ has been found to exhibit antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQUNOKMEXBAMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-(4-morpholinylmethyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353430.png)
![3-{5-[4-(Benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353431.png)



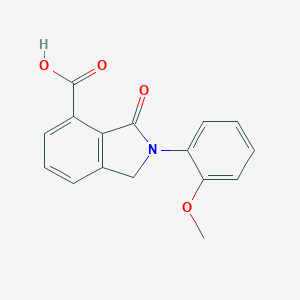
![[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B353452.png)
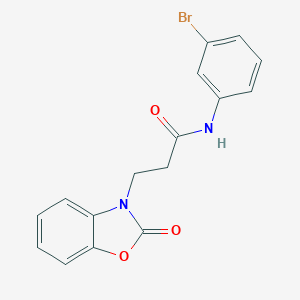

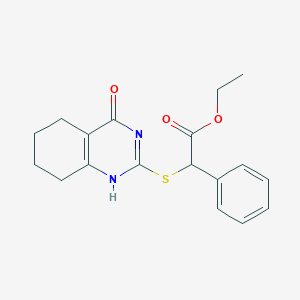
![3-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]propylformamide](/img/structure/B353473.png)
![Methyl 5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B353486.png)
